molecular formula C18H13Cl2N3 B1208867 Climazolam CAS No. 59467-77-5

Climazolam

Cat. No.: B1208867
CAS No.: 59467-77-5
M. Wt: 342.2 g/mol
InChI Key: CHCISLOJADQUNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Climazolam can be synthesized using isocyanide reagents. One method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which are then converted to this compound.

Industrial Production Methods: The industrial preparation of this compound involves a scalable method using tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate. These reagents help in reducing the number of synthetic steps and improving the yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Climazolam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using specific oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Climazolam has several scientific research applications, including:

Mechanism of Action

Climazolam is similar in structure to other benzodiazepines such as midazolam and diclazepam . it has unique properties that make it distinct:

    Midazolam: Like this compound, midazolam is an imidazo benzodiazepine derivative used for its sedative and anxiolytic effects.

    Diclazepam: Diclazepam is another benzodiazepine with similar sedative properties.

Comparison with Similar Compounds

  • Midazolam
  • Diclazepam
  • Diazepam
  • Alprazolam
  • Lorazepam

Climazolam’s unique properties and applications make it a valuable compound in both veterinary and potential human medicine.

Properties

CAS No.

59467-77-5

Molecular Formula

C18H13Cl2N3

Molecular Weight

342.2 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C18H13Cl2N3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3

InChI Key

CHCISLOJADQUNQ-UHFFFAOYSA-N

SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

59467-77-5

Synonyms

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo(1,5a)(1,4)benzodiazepine
climazolam
Ro 21-3982

Origin of Product

United States

Synthesis routes and methods

Procedure details

Examples 1 and 2 were precisely repeated using the same moles of 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid as the ones of the derivative of formula (VI) having fluorine instead of the chlorine in position 2′. Climazolam was obtained with 80% titre (determined via HPLC titre correcting it using the solvent) and containing 2% of Isoclimazolam.
Name
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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